1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole
Overview
Description
1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzotriazole moiety with a pyrrolo[2,1-b][1,3]oxazole ring system. The presence of these fused rings imparts distinctive chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method involves the condensation of succinic anhydride with ®-(–)-2-phenyl-2-aminoethan-1-ol in the presence of triethylamine (Et3N) while removing water by azeotropic distillation. This intermediate is then treated with sodium borohydride (NaBH4) solution in ethanol, followed by acidification with hydrochloric acid (HCl) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzotriazole and oxazole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-b][1,3]oxazole derivatives: These compounds share the oxazole ring system and exhibit similar chemical properties.
Benzotriazole derivatives: Compounds with the benzotriazole moiety, which are known for their stability and diverse reactivity.
Uniqueness
1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole is unique due to the combination of the benzotriazole and pyrrolo[2,1-b][1,3]oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(benzotriazol-1-yl)-3-phenyl-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-6-13(7-3-1)16-12-23-18-11-10-17(21(16)18)22-15-9-5-4-8-14(15)19-20-22/h1-9,16-18H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJEWDGKBLINT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N(C1N3C4=CC=CC=C4N=N3)C(CO2)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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